4-Ethoxy-2,3-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,3-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and difluoro groups
Mechanism of Action
Target of Action
It belongs to the class of anilines , which are often involved in various biological processes due to their ability to interact with a wide range of enzymes and receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-2,3-difluoroaniline . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-difluoroaniline typically involves the introduction of ethoxy and difluoro groups onto an aniline derivative. One common method is the diazotization of 2,3-difluoroaniline followed by ethoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs efficiently .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to enhance yield and purity. These methods often utilize advanced techniques such as flow chemistry to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation or nitration reactions may use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Ethoxy-2,3-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
- 4-Methoxy-2,3-difluoroaniline
- 4-Ethoxy-2,3-dichloroaniline
- 4-Ethoxy-2,3-dibromoaniline
Comparison: Compared to its analogs, 4-Ethoxy-2,3-difluoroaniline is unique due to the presence of both ethoxy and difluoro groups. These substituents can significantly alter the compound’s chemical properties, such as its reactivity, solubility, and stability. The difluoro groups, in particular, can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
4-ethoxy-2,3-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQPBARTOHEJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625709 |
Source
|
Record name | 4-Ethoxy-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189751-13-1 |
Source
|
Record name | 4-Ethoxy-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.